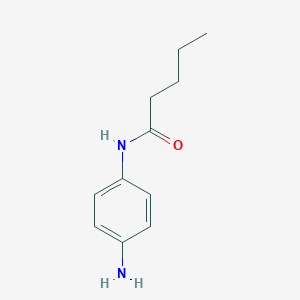

N-(4-aminophenyl)pentanamide

Übersicht

Beschreibung

“N-(4-aminophenyl)pentanamide” is a chemical compound with the molecular formula C11H16N2O . It is also known as "4’-Aminovaleranilide" .

Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)pentanamide” consists of a pentanamide chain attached to an aminophenyl group . The molecular weight of this compound is 192.26 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-aminophenyl)pentanamide” are not available, it’s worth noting that amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

“N-(4-aminophenyl)pentanamide” has a molecular weight of 192.26 g/mol. The boiling point is 313.2ºC at 760 mmHg, and the density is 1.102g/cm3 .Wissenschaftliche Forschungsanwendungen

Anthelmintic Properties

N-(4-aminophenyl)pentanamide derivatives have shown potential in anthelmintic applications. For instance, a study on N-(4-Methoxyphenyl)Pentanamide, a derivative, demonstrated effectiveness against Toxocara canis, a nematode parasitic worm. This compound was found to have a lower cytotoxicity to human and animal cell lines compared to albendazole, a commonly used anthelmintic, indicating a potentially safer profile for use in controlling parasitic infections (Silva et al., 2022).

Anticholinergic Activity

Research into the anticholinergic activity of N-(4-aminophenyl)pentanamide derivatives revealed significant findings. A study focused on the synthesis and anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide isomers, finding notable differences in potency among its isomers. This research contributes to understanding the potential medical applications of such compounds in treating conditions influenced by cholinergic systems (Oyasu et al., 1994).

Agricultural Applications

In the agricultural sector, N-(4-aminophenyl)pentanamide derivatives have been implicated in the creation of novel compounds. One study reported the formation of a unique residue when combining certain herbicides, one of which was N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, a compound related to N-(4-aminophenyl)pentanamide. This research highlights the complex interactions and transformations of chemicals in agricultural contexts (Bartha, 1969).

Biomedical Applications

N-(4-aminophenyl)pentanamide derivatives have been explored for their role in biomedical applications. For instance, the synthesis of N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide has been reported, with potential as a new cholesterol absorption inhibitor. This could have significant implications for treating hypercholesterolemia and related cardiovascular diseases (Guillon et al., 2000).

Material Science

In material science, N-(4-aminophenyl)pentanamide derivatives have been used to create novel polyurethanes. One study discussed the polymerization of biomass-based diol precursors, including 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, with various di-isocyanates, leading to new biobased polymers with potential commercial applications (Chalid et al., 2015).

Pharmaceutical Synthesis

The compound has also found use in pharmaceutical synthesis. Research on the synthesis of 4-(4-Fluorophenyl)-2-(2-Methylpropanoyl)-4-oxo-N,β-Diphenylbutanamide, a key intermediate of atorvastatin, highlights the role of N-(4-aminophenyl)pentanamide derivatives in the development of important medications (Zhou Kai, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, n-(4-methoxyphenyl)pentanamide, has been shown to display anthelmintic properties against the nematode toxocara canis . This suggests that N-(4-aminophenyl)pentanamide may also target parasitic helminths.

Mode of Action

It is known that n-(4-methoxyphenyl)pentanamide, a similar compound, affects the viability of parasites in a time- and concentration-dependent manner . This suggests that N-(4-aminophenyl)pentanamide may interact with its targets in a similar way, leading to a decrease in parasite viability.

Pharmacokinetics

Studies on n-(4-methoxyphenyl)pentanamide have demonstrated an excellent drug-likeness profile , suggesting that N-(4-aminophenyl)pentanamide may have similar properties.

Result of Action

Based on the effects of the similar compound n-(4-methoxyphenyl)pentanamide, it can be inferred that n-(4-aminophenyl)pentanamide may lead to a decrease in the viability of targeted parasites .

Action Environment

It is known that the efficacy of similar anthelmintic agents can be influenced by factors such as the host’s immune response, the parasite’s resistance mechanisms, and the drug’s pharmacokinetic properties .

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUTWCDVINHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364999 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)pentanamide | |

CAS RN |

59690-87-8 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)